molecular formula C10H14F3N3 B2707143 3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine CAS No. 1864060-59-2

3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B2707143
CAS RN: 1864060-59-2
M. Wt: 233.238
InChI Key: ZPUMPEAGLZCEBQ-UHFFFAOYSA-N
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Description

Imidazole and piperidine are both important heterocyclic compounds in the field of drug discovery . Trifluoromethylpyridine (TFMP) and its intermediates, which contain a fluorine atom and a carbon-containing pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

Several cyclo-condensation reactions for the synthesis of TFMP derivatives from a trifluoromethyl building block have been reported .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Histamine H3 Receptor Agonism

A study focused on the synthesis and structure-activity relationships of N-aryl-piperidine derivatives, including compounds similar to 3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, as potent agonists for the human histamine H3 receptor. These compounds showed moderate to high affinity for the receptor, influencing the development of potential treatments for disorders related to histamine activity (Ishikawa et al., 2010).

Radiolabeling and Diagnostic Imaging

Research into mixed ligand tricarbonyl complexes for radiolabeling, including those involving imidazole structures similar to the compound , suggests applications in diagnostic imaging. These complexes can label bioactive molecules for potential use in medical imaging, offering a pathway for the development of new diagnostic tools (Mundwiler et al., 2004).

Wake-Promoting Effects

The compound has been studied for its non-imidazole histamine H3 receptor antagonist properties, showing high affinity and selectivity. This research has implications for the development of treatments for sleep disorders, suggesting that targeting the H3 receptor can modulate wakefulness without significant side effects (Barbier et al., 2004).

Cancer Treatment

Studies on novel anaplastic lymphoma kinase inhibitors for cancer treatment have included compounds with structures related to this compound. These inhibitors demonstrate the potential for treating cancer through targeted therapy, highlighting the importance of structural modifications to enhance therapeutic efficacy and reduce side effects (Teffera et al., 2013).

Chemical Synthesis

Research has also explored the synthesis of azolylpiperidines, including methods for preparing compounds with the azole and piperidine rings. These synthetic approaches contribute to the broader field of medicinal chemistry by providing pathways to create diverse compounds for drug discovery and development (Shevchuk et al., 2012).

Mechanism of Action

While the mechanism of action for the specific compound “3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is not available, it’s worth noting that many compounds with similar structures have been found to exhibit a wide range of biological activities .

Safety and Hazards

While specific safety data for “3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is not available, it’s important to handle all chemical compounds with care and follow safety guidelines. For example, 1-Methyl-3-trifluoromethyl-1H-pyrazole is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years, suggesting that there may be many novel applications of these compounds discovered in the future .

properties

IUPAC Name

3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c1-16-6-8(10(11,12)13)15-9(16)7-3-2-4-14-5-7/h6-7,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUMPEAGLZCEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2CCCNC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864060-59-2
Record name 3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
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